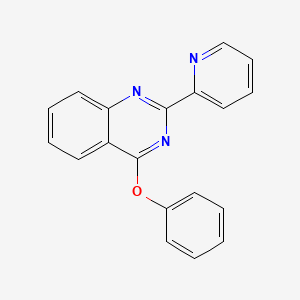

4-Phenoxy-2-pyridin-2-ylquinazoline

Description

Structure

3D Structure

Properties

CAS No. |

839701-05-2 |

|---|---|

Molecular Formula |

C19H13N3O |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

4-phenoxy-2-pyridin-2-ylquinazoline |

InChI |

InChI=1S/C19H13N3O/c1-2-8-14(9-3-1)23-19-15-10-4-5-11-16(15)21-18(22-19)17-12-6-7-13-20-17/h1-13H |

InChI Key |

HAIKOEYFKVLEMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Constructing the 4-Phenoxyquinazoline (B3048288) Core

A mild and efficient method for the direct introduction of a phenoxy group onto a pre-formed quinazolinone scaffold involves the use of aryne chemistry. nih.gov This approach typically starts with a 2-substituted quinazolin-4(3H)-one, which in the context of the target molecule would be 2-(pyridin-2-yl)quinazolin-4(3H)-one. The reaction proceeds via the in situ generation of benzyne (B1209423) from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source such as cesium fluoride (CsF). nih.gov The highly reactive benzyne intermediate is then trapped by the quinazolinone to yield the desired 4-phenoxyquinazoline derivative. nih.gov

This synthetic strategy offers an environmentally benign pathway with high yields and a broad substrate scope. nih.govrsc.org The reaction is typically carried out at room temperature in a solvent like acetonitrile. nih.gov While this method has been demonstrated for various 2-arylquinazolin-4(3H)-ones, the principle is directly applicable to the synthesis of 4-phenoxy-2-pyridin-2-ylquinazoline. nih.gov

Table 1: Aryne-Mediated Synthesis of 4-Phenoxy-2-arylquinazolines

| Starting Material (2-Arylquinazolin-4(3H)-one) | Aryne Precursor | Fluoride Source | Solvent | Time (h) | Yield (%) | Reference |

| 2-Phenylquinazolin-4(3H)-one | 2-(Trimethylsilyl)phenyl triflate | CsF | Acetonitrile | 4 | 92 | nih.gov |

| 2-(3,4,5-Trimethoxyphenyl)quinazolin-4(3H)-one | 2-(Trimethylsilyl)phenyl triflate | CsF | Acetonitrile | 6 | 85 | nih.gov |

| 2-(4-(Methylthio)phenyl)quinazolin-4(3H)-one | 2-(Trimethylsilyl)phenyl triflate | CsF | Acetonitrile | 5 | 88 | nih.gov |

Cyclocondensation reactions represent a fundamental strategy for assembling the quinazoline (B50416) ring from acyclic or simpler cyclic precursors. A prominent approach involves the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines. marquette.edunih.gov Another method is the copper-catalyzed oxidative cyclization of 2-aminobenzamides with alcohols. researchgate.net For the synthesis of a 2-pyridin-2-yl derivative, a common route involves the condensation of a 2-aminobenzoyl derivative with a pyridine-based component. For instance, a Ru(II) complex can catalyze the tandem synthesis of quinazolinones from 2-aminobenzonitriles using an alcohol-water system. rsc.org

A particularly relevant approach is the reaction of 2-aminobenzamides with aldehydes, which can be followed by oxidation to form the quinazolinone ring. researchgate.net The construction of the 2-(pyridin-2-yl)quinazolin-4(3H)-one intermediate can be achieved through the condensation of anthranilamide with pyridine-2-carboxaldehyde, which then undergoes cyclization and oxidation.

A versatile and widely used multi-step strategy for accessing this compound involves the initial construction of a key intermediate, 4-chloro-2-(pyridin-2-yl)quinazoline (B3024724) . This intermediate serves as an excellent substrate for nucleophilic aromatic substitution (SNAr).

The synthesis can be outlined in the following sequence:

Formation of 2-(Pyridin-2-yl)quinazolin-4(3H)-one: This can be achieved by reacting anthranilic acid derivatives with a suitable pyridine (B92270) precursor. For example, heating an appropriately substituted anthranilamide with pyridine-2-carboxaldehyde.

Chlorination: The resulting quinazolinone is then chlorinated at the C4-position. This is commonly accomplished by refluxing with reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position of the quinazoline ring is highly activated towards nucleophilic attack. mdpi.comresearchgate.net Reacting 4-chloro-2-(pyridin-2-yl)quinazoline with phenol (B47542) in the presence of a base (like potassium carbonate or sodium hydride) or with pre-formed sodium phenoxide results in the displacement of the chloride to furnish the final product, this compound. libretexts.orgchem-soc.simdpi.com This SNAr reaction is a cornerstone in the synthesis of 4-substituted quinazolines. mdpi.com

Derivatization and Functionalization Techniques

Once the core this compound structure is obtained, further chemical diversity can be introduced by modifying its peripheral moieties.

The introduction of the 4-phenoxy group is a key synthetic step, achieved either through aryne chemistry or nucleophilic aromatic substitution as previously described. nih.govmdpi.com Beyond its initial installation, the phenoxy group itself can be a site for further functionalization, although this is less commonly reported for this specific scaffold.

Drawing from general principles of aromatic chemistry and studies on other phenoxy-containing bioactive molecules, modifications could include electrophilic aromatic substitution reactions (e.g., nitration, halogenation, or Friedel-Crafts reactions) on the terminal phenyl ring. nih.gov The electronic properties of the quinazoline core would influence the regioselectivity of such substitutions. Furthermore, if a substituted phenol is used in the initial SNAr step, derivatives with pre-installed functional groups on the phenoxy ring (e.g., methoxy (B1213986), chloro, trifluoromethyl) can be synthesized directly. rsc.orgnih.gov

The pyridine ring at the C2-position of the quinazoline offers numerous opportunities for derivatization, leveraging the well-established chemistry of pyridine functionalization. eurekaselect.comrsc.org Direct C-H functionalization is a powerful tool for introducing substituents selectively onto the pyridine ring, thereby generating a library of analogues. rsc.org

Potential transformations include:

Metal-Catalyzed Cross-Coupling: The pyridine ring can undergo iridium-catalyzed borylation to install a boronate ester. nih.gov This intermediate can then participate in Suzuki coupling reactions to introduce new aryl or alkyl groups.

Halogenation: Direct halogenation of the pyridine ring can provide handles for further cross-coupling reactions. nih.gov

Arylation: Ruthenium-catalyzed direct arylation of C-H bonds offers a route to introduce various aryl groups onto the pyridine ring. nih.gov

Metalation: Directed metalation using organolithium or magnesium bases can create a nucleophilic site on the pyridine ring, which can then be quenched with various electrophiles. researchgate.net

These functionalization strategies allow for the systematic exploration of the structure-activity relationship by modifying the electronic and steric properties of the 2-pyridinyl substituent. researchgate.net

Substituent Effects on the Quinazoline Ring System

The chemical behavior and properties of the this compound scaffold are significantly influenced by the nature and position of substituents on the fused benzene (B151609) ring of the quinazoline core. These substituents can modulate the electron density distribution within the heterocyclic system, thereby affecting its reactivity, stability, and intermolecular interactions. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can lead to predictable changes in the molecule's chemical characteristics.

The properties of substituted quinazolines are largely dependent on whether the substituents are located on the pyrimidine (B1678525) or the benzene ring, the nature of the substituents themselves, and the extent of conjugation within the pyrimidine ring. nih.gov The fused benzene ring's substituents primarily exert their electronic influence on the entire quinazoline system, which in turn can affect the reactivity at various positions, most notably at the C4 position where the phenoxy group is attached. nih.gov

Electron-Donating Groups (EDGs):

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups, decrease the electron density of the quinazoline ring. This reduction in electron density renders the quinazoline system more electrophilic. In synthetic procedures involving nucleophilic attack on the quinazoline ring, the presence of EWGs can facilitate the reaction. For example, in the synthesis of certain quinazoline derivatives, the presence of an electron-withdrawing group at the para-position of a benzylamine (B48309) reactant was found to slightly increase the reaction yield. nih.gov In studies of related heterocyclic systems, it has been noted that electron-withdrawing groups on terminal phenyl rings can be beneficial for improving the biological activity of the compounds. nih.gov However, in some synthetic routes for 4-phenoxyquinazolines starting from 2-phenylquinazolin-4(3H)-ones, the presence of electron-withdrawing groups led to lower product yields. nih.gov

The following table summarizes the general expected effects of common substituents on the chemical properties of the quinazoline ring in this compound, based on established principles of organic chemistry and findings from related quinazoline derivatives.

| Substituent (Position on Quinazoline Ring) | Electronic Effect | Expected Impact on Quinazoline Ring Reactivity |

| -OCH₃ (e.g., at C-6 or C-7) | Electron-Donating (Resonance) | Increases electron density, potentially enhancing reactivity towards electrophiles and influencing the ease of certain nucleophilic substitution reactions. |

| -Cl (e.g., at C-6 or C-7) | Electron-Withdrawing (Inductive) | Decreases electron density, making the ring more susceptible to nucleophilic attack. |

| -NO₂ (e.g., at C-6 or C-7) | Strongly Electron-Withdrawing (Resonance and Inductive) | Significantly decreases electron density, strongly activating the ring for nucleophilic aromatic substitution. |

| -CH₃ (e.g., at C-6 or C-7) | Weakly Electron-Donating (Inductive) | Slightly increases electron density, with a modest impact on reactivity compared to stronger donating groups. |

It is important to note that while these general trends are well-established in organic chemistry, the precise quantitative effect of a given substituent on the reactivity and properties of this compound would require specific experimental investigation and data.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For quinazoline derivatives, which are often investigated as kinase inhibitors, molecular docking can elucidate how they fit into the ATP-binding site of these enzymes. mdpi.comdergipark.org.tr

In a representative molecular docking study, this compound would be docked into the active site of a relevant protein kinase, for instance, Epidermal Growth Factor Receptor (EGFR), a common target for quinazoline-based inhibitors. nih.govmedchemexpress.com The docking simulations would generate a series of possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity. The results typically include the binding energy, which is a key indicator of the stability of the ligand-protein complex.

The predicted binding mode would likely show the quinazoline core embedded deep within the ATP-binding pocket, with the phenoxy and pyridinyl substituents occupying adjacent hydrophobic and hydrophilic regions. The binding energy for such an interaction would be expected to be in a range indicative of a stable complex.

Table 1: Representative Molecular Docking Results for this compound with a Model Kinase

| Parameter | Value |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) |

| Docking Score (kcal/mol) | -9.8 |

| Estimated Binding Energy (ΔG) | -9.52 kcal/mol dergipark.org.tr |

| Predicted Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking |

Note: The data in this table is illustrative and based on typical values reported for similar quinazoline derivatives in the literature. dergipark.org.tr

A critical outcome of molecular docking is the identification of key amino acid residues within the target's active site that are essential for molecular recognition. For quinazoline-based kinase inhibitors, interactions with hinge region residues are particularly important for potent inhibition. nih.gov

In the case of this compound binding to a model kinase like EGFR, the following interactions would be anticipated:

Hydrogen Bonding: The nitrogen atoms of the quinazoline ring and the pyridinyl moiety are likely to form hydrogen bonds with backbone atoms of hinge region residues, such as methionine or valine. nih.gov

Hydrophobic Interactions: The phenoxy group and the aromatic rings of the quinazoline core would likely engage in hydrophobic and van der Waals interactions with nonpolar residues such as leucine, valine, and alanine. nih.gov

π-π Stacking: The planar aromatic systems of the ligand could form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. nih.gov

These interactions collectively contribute to the stable binding of the ligand and are crucial for its inhibitory activity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of a molecule. youtube.comyoutube.com

DFT calculations would be performed to optimize the geometry of this compound and to compute its electronic properties. These calculations can reveal details about the molecule's shape, bond lengths, bond angles, and the distribution of electron density. The resulting molecular electrostatic potential (MEP) map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are important for identifying potential sites of interaction with biological macromolecules.

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule based on the energies and distributions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: The data in this table is illustrative and based on typical values for similar aromatic heterocyclic compounds.

A smaller HOMO-LUMO gap generally suggests higher reactivity, which can be correlated with biological activity.

Analysis of the HOMO and LUMO distributions can also provide insights into intramolecular charge transfer possibilities. In this compound, the HOMO is likely to be localized on the electron-rich phenoxy and quinazoline portions, while the LUMO may be distributed over the electron-deficient pyridinyl ring and the quinazoline core. This distribution would suggest the potential for intramolecular charge transfer upon electronic excitation, a property that can influence the molecule's photophysical behavior and its interactions with biological targets.

Computational and Theoretical Investigations of 4 Phenoxy 2 Pyridin 2 Ylquinazoline

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. While specific QSAR studies focusing exclusively on 4-Phenoxy-2-pyridin-2-ylquinazoline are not extensively documented in publicly available literature, the methodologies described herein are standard for this class of compounds, particularly for quinazoline (B50416) derivatives investigated as kinase inhibitors.

Biological Activities and Mechanistic Pathways in Vitro Studies

Enzyme Inhibition Profiling

The interaction of 4-phenoxy-2-pyridin-2-ylquinazoline and its related compounds with various enzymes has been a key area of investigation, revealing potential mechanisms for its observed biological effects.

A novel class of human Methionine Aminopeptidase-1 (HsMetAP1) inhibitors featuring a 2-(pyridin-2-yl)quinazoline core has been identified. researchgate.netmdpi.comnih.gov Methionine aminopeptidases are crucial enzymes that remove the initiator methionine from newly synthesized proteins, a vital process for cell proliferation. researchgate.netmdpi.comnih.gov While many initial inhibitors were dependent on the presence of cobalt for their activity, compounds with the 2-(pyridin-2-yl)quinazoline scaffold have demonstrated potent and selective inhibition of HsMetAP1 without the need for cobalt. researchgate.netmdpi.com

One particular analog from this class, designated as 11j , has been shown to effectively inhibit HsMetAP1 within primary human cells, marking a significant advancement in the development of cell-active HsMetAP1-selective inhibitors. mdpi.com The inhibitory activity of several compounds from this structural class against HsMetAP1, activated with manganese (Mn(II)), has been quantified, as detailed in the table below.

| Compound | HsMetAP1 Inhibition (IC50, µM) with Mn(II) |

| Analog 1 | > 40 |

| Analog 2 | 15 |

| Analog 3 | > 30 |

| Analog 4 | > 100 |

Data sourced from a study on pyridinylquinazolines as selective HsMetAP1 inhibitors. researchgate.netmdpi.com

The quinazoline (B50416) framework is a well-established pharmacophore in the design of receptor tyrosine kinase (RTK) inhibitors. Derivatives of 4-phenoxyquinazoline (B3048288) have been specifically investigated for their potential to dually inhibit the Epidermal Growth Factor Receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met) kinase. nih.gov Such dual inhibition is a promising strategy to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), where c-Met amplification can be an independent resistance mechanism. nih.gov

While direct inhibitory data for this compound against a broad panel of RTKs is not extensively available, the general class of quinazoline-based compounds has shown significant activity. For instance, the U.S. FDA has approved vandetanib, a quinazoline derivative, which acts as a multi-targeted kinase inhibitor, including activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). frontiersin.org The development of quinazoline-based VEGFR-2 inhibitors is an active area of research aimed at discovering new anti-angiogenic agents. frontiersin.org

A series of novel 4-phenoxyquinazoline derivatives were designed and synthesized as dual EGFR/c-Met inhibitors. One of the most promising compounds from this series, H-22 , demonstrated significant antitumor properties and was found to inhibit both EGFR and c-Met kinases in various cancer cell lines. nih.gov

The phosphoinositide-3-kinase (PI3K) signaling pathway is fundamental to numerous cellular functions, including cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov Consequently, the development of PI3K inhibitors is a major focus in oncology research. nih.gov

While direct evidence of this compound as a PI3K inhibitor is not available, related heterocyclic structures have been explored for this activity. For example, a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were designed and synthesized as potential anticancer agents through PI3K inhibition. nih.gov Several of these compounds displayed significant inhibitory activity against various cancer cell lines, inducing cell cycle arrest and apoptosis via the PI3K/Akt pathway. nih.gov Two compounds in particular, 7i and 7m , showed potent activity against the HCC827 lung cancer cell line with IC50 values of 1.12 µM and 1.20 µM, respectively. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Although a direct interaction between this compound and acetylcholinesterase has not been reported, the broader class of quinazoline derivatives has been investigated for various neurological activities. The potential for these compounds to interact with targets like AChE remains an area for future exploration.

Anti-Infective Potentials

The emergence of drug-resistant microbial pathogens necessitates the discovery of new antimicrobial agents. The quinazoline scaffold has been identified as a promising framework for the development of novel antibacterial and antifungal drugs. rphsonline.comnih.gov

While specific data on the antimicrobial efficacy of this compound is not documented, numerous studies have highlighted the antimicrobial potential of various quinazoline derivatives. For instance, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated potent antibacterial activity against multidrug-resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 0.5 µM. rphsonline.com Another study on newer quinazolin-4(3H)-one derivatives revealed that the substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore significantly enhances antibacterial activity. frontiersin.org

The general findings suggest that the quinazoline core is a versatile scaffold for the development of antimicrobial agents, and the specific substitutions on the ring system play a crucial role in determining the potency and spectrum of activity.

Antifungal Properties

Research into the antifungal properties of quinazoline derivatives has shown potential. For instance, in one study, a series of 5-phenylthio-2,4-bisbenzyloxypyrimidine and its analogs were synthesized and evaluated for their in vitro antifungal activity against various fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov Using the cup-plate and macrobroth dilution methods, the compound 5-phenylthio-2,4-bisbenzyloxypyrimidine demonstrated significant antifungal activity, comparable to the standard drugs fluconazole (B54011) and itraconazole. nih.gov

Table 1: In Vitro Antifungal Activity of 5-phenylthio-2,4-bisbenzyloxypyrimidine (PTBP)

| Fungus | PTBP MIC (µg/mL) | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Clotrimazole MIC (µg/mL) |

|---|---|---|---|---|

| C. albicans | 128 | 128 | 128 | 128 |

| A. niger | 128 | - | - | - |

| A. flavus | 128 | - | - | - |

Data sourced from a study on the antifungal activity of a pyrimidine (B1678525) nucleobase. nih.gov

Antileishmanial Activity

The potential of quinoline (B57606) and quinazoline derivatives as antileishmanial agents has been explored. A study on a chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), demonstrated significant in vitro activity against Leishmania infantum and Leishmania amazonensis. nih.gov The compound was highly effective against both promastigote and amastigote forms of the parasites, with a high selectivity index, indicating low cytotoxicity to host cells. nih.gov GF1059 was also shown to be effective in treating infected macrophages and inhibiting infection when parasites were pre-incubated with it. nih.gov The mechanism of action appeared to involve inducing changes in the parasite's mitochondrial membrane potential and increasing the production of reactive oxygen species. nih.gov

Antitubercular Investigations

Several studies have highlighted the potential of quinoline and quinazoline derivatives as inhibitors of Mycobacterium tuberculosis (Mtb). A screening of 4-anilinoquinolines and 4-anilinoquinazolines identified compounds with high potency against Mtb. nih.gov One of the most potent compounds, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, exhibited a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 µM. nih.gov Another study on 2,3-dihydroquinazolin-4(1H)-one derivatives showed promising antitubercular activities against the H37Rv strain of Mtb, with MIC values ranging from 2–128 µg/mL. mdpi.com The most active compounds in this series contained a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold. mdpi.com Furthermore, a novel series of 2-(quinoline-4-yloxy)acetamides demonstrated potent and selective antitubercular activity, with MICs in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov

Antiviral Activities (e.g., Anti-influenza)

The antiviral potential of quinazoline derivatives has been investigated, particularly against the influenza virus. One study identified 2-Methylquinazolin-4(3H)-one as a compound with significant in vitro antiviral activity against the H1N1 strain of the influenza A virus, with an IC50 of 23.8 μg/mL. mdpi.com In a different study, a target-free approach led to the discovery of (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one, which exhibited anti-influenza activity against A/H1N1, A/H3N2, and B viruses with EC50 values between 17.4 and 21.1 μM. nih.gov This compound was found to inhibit the viral neuraminidase. nih.gov

Table 2: In Vitro Anti-influenza Activity of Selected Compounds

| Compound | Virus Strain | EC50 (µM) |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | H1N1 | 23.8 (µg/mL) |

| (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one | A/H1N1 | 17.4 |

| (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one | A/H3N2 | 21.1 |

Data compiled from studies on the anti-influenza activity of quinazoline and dihydrofuropyridinone derivatives. mdpi.comnih.gov

Anti-Inflammatory Modulations

Quinoline and quinazoline derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. A study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives showed their ability to inhibit the release of β-glucuronidase and lysozyme (B549824) from neutrophils. nih.gov Specifically, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde was a potent inhibitor of β-glucuronidase release with an IC50 value of 5.0 µM. nih.gov Another compound, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, was the most potent inhibitor of TNF-α formation with an IC50 of 2.3 µM. nih.gov Similarly, a study on 9-phenoxyacridine (B3049667) and 4-phenoxyfuro[2,3-b]quinoline derivatives revealed their inhibitory effects on the activation of mast cells, neutrophils, and macrophages. nih.gov Certain 9-(4-formylphenoxy)acridine derivatives were more potent than the reference inhibitor, mepacrine, in inhibiting mast cell degranulation. nih.gov

Antioxidant Mechanisms and Radical Scavenging Capacity

Cellular Process Modulation

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-phenylthio-2,4-bisbenzyloxypyrimidine |

| Fluconazole |

| Itraconazole |

| Clotrimazole |

| 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) |

| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine |

| 2,3-dihydroquinazolin-4(1H)-one |

| 2-(quinoline-4-yloxy)acetamide |

| 2-Methylquinazolin-4(3H)-one |

| (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one |

| 2-(furan-2-yl)-4-phenoxyquinoline |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde |

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone |

| 9-phenoxyacridine |

| 4-phenoxyfuro[2,3-b]quinoline |

| 9-(4-formylphenoxy)acridine |

Structure Activity Relationship Sar Studies and Lead Optimization

Correlation of Structural Motifs with Biological Activity

The biological activity of quinazoline-based kinase inhibitors is intricately linked to the nature and position of substituents on its core structure, as well as the appended phenoxy and pyridinyl moieties.

The 4-phenoxy group plays a significant role in anchoring the inhibitor within the ATP-binding pocket of various kinases. The electronic and steric properties of substituents on this ring can modulate binding affinity and selectivity.

In related 4-phenoxyquinoline series, the introduction of specific substituents on the phenoxy ring has been shown to be critical for potent c-Met kinase inhibition. For instance, the presence of a 3-oxo-3,4-dihydro-quinoxaline moiety attached to the phenoxy ring has been explored, with some derivatives exhibiting potent inhibitory activities against several cancer cell lines. Preliminary SAR from these studies indicated that replacing an aromatic ring with a cyclohexane (B81311) on this part of the molecule could enhance antiproliferative activity nih.gov.

Furthermore, in a series of 4-phenoxyquinoline derivatives bearing a benzo[d]thiazole-2-yl urea (B33335) moiety, substitutions on the phenoxy ring were found to be crucial for cytotoxicity against various cancer cell lines, with some compounds showing potent c-Met kinase inhibition nih.gov. These findings suggest that the substitution pattern on the phenoxy ring of 4-phenoxy-2-pyridin-2-ylquinazoline is a key area for optimization to enhance its biological profile.

Table 1: Postulated Influence of Phenoxy Ring Substituents on the Activity of this compound Analogs (Based on related quinoline (B57606) and quinazoline (B50416) series)

| Position of Substitution on Phenoxy Ring | Type of Substituent | Postulated Effect on Activity | Rationale based on Analogous Series |

| para (4'-position) | Electron-donating groups (e.g., -OCH3) | May enhance activity | Can increase electron density and improve hydrogen bonding potential. |

| para (4'-position) | Electron-withdrawing groups (e.g., -Cl, -CF3) | Variable, can enhance or decrease activity | Can alter the electronic properties and influence interactions with the active site. |

| meta (3'-position) | Small, hydrophobic groups | May be well-tolerated | Can occupy small hydrophobic pockets within the binding site. |

| ortho (2'-position) | Bulky groups | Likely to decrease activity | May cause steric hindrance and disrupt the optimal binding conformation. |

The 2-pyridin-2-yl substituent is a key feature of the molecule, likely involved in crucial interactions with the kinase hinge region, a common binding motif for this class of inhibitors. Modifications to this ring can significantly impact potency and selectivity.

Studies on related pyridine-containing kinase inhibitors have shown that the nitrogen atom of the pyridine (B92270) ring can form a critical hydrogen bond with the hinge region of the kinase. The position of the nitrogen atom within the pyridine ring (e.g., 2-, 3-, or 4-pyridyl) can drastically alter the binding geometry and, consequently, the inhibitory activity. For instance, in the context of PPARγ modulators, the replacement of a phenyl ring with a 2-pyridyl group was found to be beneficial nih.gov.

Furthermore, the introduction of substituents on the pyridine ring can fine-tune the electronic properties and steric profile of the inhibitor. Small alkyl or halogen substituents may be tolerated or even beneficial, depending on the specific topology of the target kinase's active site.

Table 2: Postulated Influence of Pyridinyl Ring Modifications on the Activity of this compound Analogs

| Modification on Pyridinyl Ring | Postulated Effect on Activity | Rationale |

| Position of Nitrogen | 2-pyridyl is often optimal | The nitrogen at the 2-position is well-positioned to act as a hydrogen bond acceptor with the kinase hinge region. |

| Substitution at 4'-position | May be tolerated | This position is often solvent-exposed and can be modified to improve physicochemical properties. |

| Substitution at 3'- or 5'-position | Can influence potency | Substituents at these positions can interact with adjacent residues in the binding pocket. |

| Introduction of bulky groups | Likely to decrease activity | May lead to steric clashes with the protein. |

The quinazoline core serves as the central scaffold, and its substitution pattern is critical for establishing the correct orientation of the phenoxy and pyridinyl groups within the kinase active site. The N1 and N3 atoms of the quinazoline ring are often involved in hydrogen bonding interactions with the kinase hinge region.

In the vast family of 4-anilinoquinazoline (B1210976) EGFR inhibitors, substitutions at the 6- and 7-positions of the quinazoline ring have been extensively studied. Small, hydrophilic groups at these positions are often used to improve solubility and pharmacokinetic properties without compromising inhibitory activity. For example, methoxy (B1213986) or small aminoalkoxy groups at the 6- and 7-positions are common features of clinically approved quinazoline-based kinase inhibitors mdpi.com. These substitutions can enhance interactions with the solvent-exposed region of the ATP-binding site.

Table 3: Postulated Effects of Quinazoline Nucleus Substitutions on the Activity of this compound Analogs

| Position of Substitution on Quinazoline Nucleus | Type of Substituent | Postulated Effect on Activity | Rationale based on Analogous Series |

| 6- and 7-positions | Small, polar groups (e.g., -OCH3, -OCH2CH2N(CH3)2) | Can improve solubility and potency | These positions are often solvent-accessible and can be modified to enhance pharmacokinetic properties and form additional interactions. |

| 5- and 8-positions | Bulky groups | Likely to decrease activity | These positions are typically buried within the binding pocket, and bulky substituents can cause steric hindrance. |

| Replacement of N3 with CH | Would abolish key interactions | The N3 atom is often a crucial hydrogen bond acceptor. |

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional conformation of this compound is a key determinant of its biological activity. The relative orientation of the phenoxy and pyridinyl rings with respect to the quinazoline core dictates how the molecule fits into the ATP-binding pocket of a target kinase.

The bioactive conformation is the specific low-energy spatial arrangement of the molecule that is recognized by and binds to the target protein. Elucidating this conformation is essential for rational drug design and is often achieved through a combination of experimental techniques, such as X-ray crystallography of ligand-protein complexes, and computational methods, including molecular docking and molecular dynamics simulations.

Determinants of Selectivity in Target Binding

Achieving selectivity for a specific kinase is a major challenge in the development of kinase inhibitors, as the ATP-binding site is highly conserved across the kinome. The selectivity of this compound would be determined by subtle differences in the amino acid residues lining the ATP-binding pocket of different kinases.

Key determinants of selectivity often reside in the "selectivity pocket," a region of the active site adjacent to the ATP-binding site that exhibits greater sequence and conformational variability among kinases. The substituents on the phenoxy and pyridinyl rings of this compound can be designed to exploit these differences. For instance, a substituent that forms a favorable interaction with a specific residue in the selectivity pocket of the target kinase, but clashes with a different residue in the corresponding pocket of an off-target kinase, can confer selectivity.

The flexibility of the inhibitor and its ability to adapt its conformation to fit into different active sites also play a role in selectivity. More rigid molecules tend to be more selective, as they have a higher entropic penalty for binding to off-target kinases that would require a conformational change.

Rational Design Principles Derived from SAR Data

Based on the extrapolated SAR data from related quinazoline and quinoline kinase inhibitors, several rational design principles can be proposed for the optimization of this compound as a potent and selective kinase inhibitor:

Hinge Binding is Essential: The 2-pyridyl-quinazoline core should be maintained to ensure the critical hydrogen bonding interactions with the kinase hinge region.

Exploit the Selectivity Pocket: The phenoxy ring is a key handle for achieving selectivity. Systematic exploration of substituents at the meta and para positions of the phenoxy ring can lead to interactions with the selectivity pocket, thereby improving both potency and selectivity.

Fine-tune Physicochemical Properties: Modifications at the 6- and 7-positions of the quinazoline nucleus can be used to modulate solubility, metabolic stability, and other pharmacokinetic properties without significantly affecting the core binding interactions.

Conformational Rigidity can Enhance Selectivity: Introducing elements that restrict the conformational flexibility of the molecule, for example, by creating cyclic structures or introducing sterically demanding groups at appropriate positions, could lead to improved selectivity.

Computational Modeling as a Guide: Molecular docking and other computational techniques can be invaluable tools for prioritizing the synthesis of new analogs by predicting their binding modes and affinities for the target kinase.

Advanced Analytical Characterization in Research

Chromatographic Methods for Purity Assessment and Quantitative Analysis

The robust characterization of "4-phenoxy-2-pyridin-2-ylquinazoline" in a research setting relies heavily on chromatographic techniques. These methods are fundamental for assessing the purity of synthesized batches and for the quantitative analysis of the compound in various matrices. While specific, detailed analytical protocols for "this compound" are not extensively documented in publicly available literature, the general approaches for the chromatographic analysis of quinazoline (B50416) derivatives are well-established. These methods, including column chromatography, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), are routinely employed for the purification and analysis of this class of compounds.

Column Chromatography

Column chromatography is a primary purification technique used during the synthesis of "this compound" and its analogues. Research on the synthesis of 4-phenoxy-quinazoline derivatives frequently reports the use of column chromatography to isolate the desired product from reaction mixtures. nih.govsemanticscholar.orgrsc.org In these procedures, silica (B1680970) gel is commonly used as the stationary phase.

The mobile phase, a solvent or a mixture of solvents, is chosen to achieve optimal separation of the target compound from impurities. For 2,4-disubstituted quinazolines, a common mobile phase system involves a gradient of ethyl acetate (B1210297) in hexane. semanticscholar.org The polarity of the solvent mixture is gradually increased to elute compounds with different affinities for the stationary phase. For other quinazoline derivatives, solvent systems such as a mixture of chloroform (B151607) and methanol (B129727) have also been utilized. nih.gov The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product before they are combined and the solvent is evaporated.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. In the synthesis of quinazoline derivatives, TLC is used to determine the point of reaction completion. nih.gov The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel.

The plate is then developed in a sealed chamber containing a suitable solvent system, such as butanol-acetic acid-water. nih.gov The different components of the mixture travel up the plate at different rates, resulting in their separation. The separated spots can be visualized under UV light, and their retention factor (Rf) values can be calculated to aid in identification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like "this compound". While specific HPLC methods for this exact compound are not detailed in the reviewed literature, validated reversed-phase HPLC (RP-HPLC) methods have been described for structurally related quinazoline and pyridine (B92270) derivatives. nih.govnih.govnih.gov

In a typical RP-HPLC setup for such compounds, an octadecyl-functionalized silica gel column (C18) is used as the stationary phase. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, for instance, a phosphate (B84403) buffer at a controlled pH. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve baseline separation of the target analyte from any impurities. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.govnih.gov For more sensitive and specific detection, HPLC can be coupled with a mass spectrometer (HPLC-MS). semanticscholar.org

A summary of typical HPLC conditions for related compounds is presented in the table below.

| Parameter | Typical Conditions for Quinazoline/Pyridine Derivatives |

| Column | Reversed-phase C18 (e.g., LiChrosorb® 100 RP-18, Zorbax SB-Aq) nih.govnih.govnih.gov |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., phosphate or ammonium (B1175870) acetate buffer) nih.govnih.govnih.gov |

| Elution | Gradient or isocratic nih.gov |

| Detection | UV spectrophotometry or Mass Spectrometry (MS) nih.govnih.govsemanticscholar.org |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Injection Volume | 5 - 20 µL nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable tool for the analysis of volatile and thermally stable compounds. While many complex quinazoline derivatives may not be suitable for direct GC analysis due to low volatility, this technique can be employed to monitor the presence of smaller, more volatile starting materials or byproducts in the synthesis of "this compound". For instance, GC-MS has been used to assess the cleanliness of reactions involving the formation of the quinazoline core.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthetic methodologies for 4-Phenoxy-2-pyridin-2-ylquinazoline provide a solid foundation, but the development of more efficient, cost-effective, and environmentally friendly synthetic routes is a critical future direction. Researchers are exploring the use of aryne chemistry, which offers a mild and efficient metal-free approach for the synthesis of 4-phenoxyquinazoline (B3048288) derivatives. nih.govrsc.org This method involves the in-situ generation of aryne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride (B91410), which then reacts with the appropriate quinazolin-4(3H)-one. nih.govrsc.orgsemanticscholar.org This approach is advantageous due to its high yields, broad substrate scope, and operation at room temperature, contributing to a more sustainable chemical process. nih.govrsc.orgsemanticscholar.org Further investigations into one-pot syntheses, microwave-assisted reactions, and the use of green solvents and catalysts are anticipated to streamline the production of this compound and its derivatives, making them more accessible for extensive biological screening and development.

Exploration of Undiscovered Biological Targets and Pathways

While initial studies have hinted at the potential of this compound derivatives in areas like cancer and inflammation, a vast landscape of biological targets and pathways remains to be explored. researchgate.netnih.gov Future research will likely focus on comprehensive screening against a wide array of kinases, receptors, and enzymes implicated in various diseases. The structural motifs present in this compound, namely the quinazoline (B50416), phenoxy, and pyridine (B92270) rings, are found in numerous bioactive molecules, suggesting the possibility of interactions with a diverse range of biological macromolecules. Techniques such as chemical proteomics and high-throughput screening assays will be instrumental in identifying novel protein targets. Unraveling these new interactions could open up therapeutic avenues for a broader spectrum of diseases beyond the currently investigated areas.

Advanced Computational Modeling for High-Throughput Screening and Design

The integration of advanced computational modeling will be pivotal in accelerating the discovery and optimization of this compound-based drug candidates. Molecular docking and dynamics simulations can provide valuable insights into the binding modes and affinities of these compounds with their biological targets. researchgate.net These computational tools enable the virtual screening of large compound libraries, prioritizing the synthesis and experimental testing of the most promising candidates. Furthermore, quantitative structure-activity relationship (QSAR) studies can help in identifying the key structural features that govern the biological activity, guiding the rational design of more potent and selective analogs. By leveraging the power of in silico methods, researchers can significantly reduce the time and cost associated with traditional drug discovery processes.

Focused Design of Targeted Derivatives for Specific Disease States

Building upon the knowledge gained from synthetic advancements and target identification, the focused design of targeted derivatives of this compound for specific diseases is a key future direction. For instance, in the context of cancer, derivatives could be engineered to selectively inhibit specific oncogenic kinases or to overcome drug resistance mechanisms. researchgate.net Similarly, for inflammatory disorders, modifications to the core structure could enhance its inhibitory effects on pro-inflammatory mediators. nih.govnih.gov This targeted approach involves the strategic introduction of various functional groups to the quinazoline, phenoxy, or pyridine rings to optimize pharmacokinetic properties, improve target specificity, and minimize off-target effects. This strategy of creating bespoke molecules for specific diseases holds the potential for developing more effective and personalized medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.